molecular formula C15H12O4 B1612077 3-[4-(Carboxymethyl)phenyl]benzoic acid CAS No. 868394-58-5

3-[4-(Carboxymethyl)phenyl]benzoic acid

Cat. No.: B1612077
CAS No.: 868394-58-5
M. Wt: 256.25 g/mol
InChI Key: JTECIBDMZQPWSG-UHFFFAOYSA-N
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Description

4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C15H12O4. This compound is characterized by the presence of a biphenyl core with carboxymethyl and carboxylic acid functional groups attached to the 4’ and 3 positions, respectively. It is a derivative of biphenyl, which is a common structural motif in organic chemistry.

Scientific Research Applications

4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Bromination: Biphenyl is brominated to introduce bromine atoms at specific positions.

    Carboxylation: The brominated biphenyl undergoes a carboxylation reaction to introduce carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Comparison with Similar Compounds

  • 4-(Carboxymethyl)phenylboronic acid pinacol ester
  • 4-(Carboxymethyl)phenylboronic acid

Comparison: While these compounds share the carboxymethyl functional group, 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl core, which provides additional rigidity and potential for interactions with molecular targets. This makes it particularly useful in applications requiring precise molecular recognition.

Properties

IUPAC Name

3-[4-(carboxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)8-10-4-6-11(7-5-10)12-2-1-3-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTECIBDMZQPWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594347
Record name 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868394-58-5
Record name 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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